molecular formula C8H4Cl2N2O B1420916 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole CAS No. 1178490-41-9

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1420916
M. Wt: 215.03 g/mol
InChI Key: CYJHUZVIAQKYLV-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound . It is a derivative of oxadiazole, which is a five-membered heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms .

Scientific Research Applications

  • Synthesis and Characterization:

    • Li Zheng (2004) reported on the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, highlighting a method with high yield and simple work-up procedure (Li Zheng, 2004).
    • Z. Abbas, Dhuha Faruq Hussain, and R. M. Shakir (2017) synthesized new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, exploring different methods and characterizing the products (Abbas, Hussain & Shakir, 2017).
  • Antimicrobial Activity:

    • N. P. Rai et al. (2010) investigated novel methanones derived from 5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole for their antibacterial activity, finding significant activity against various bacterial strains (Rai et al., 2010).
  • Anticancer Potential:

    • Han-Zhong Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against cancer cell lines (Zhang et al., 2005).
    • Sachin K. Bhosale et al. (2017) studied 3-(4-chlorophenyl)-[1,2,3] oxadiazol-3-ium-5-olate for its anticancer activity against human tumor cell lines, finding promising results (Bhosale, Deshpande & Wagh, 2017).
  • Chemical Reactivity and Molecular Docking:

    • Abdul-Malek S. Al-Tamimi et al. (2018) conducted a comprehensive study on oxadiazole derivatives, combining DFT calculations, MD simulations, and molecular docking to understand their reactivity and potential as anti-cancer drugs (Al-Tamimi et al., 2018).
  • Thermal and Biological Activity:

    • S. Arora et al. (2012) synthesized 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties, providing insights into their stability and potential applications (Arora et al., 2012).

Future Directions

The future directions for research on 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole could include the development of new synthetic routes that are more eco-friendly and cost-effective . Additionally, further studies could explore its potential biological activities and mechanisms of action .

properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJHUZVIAQKYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole

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